Prexasertib
Overview
Description
Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .
Synthesis Analysis
A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the automated multistep syntheses of active pharmaceutical ingredients . This platform was demonstrated with a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .Molecular Structure Analysis
Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis
The synthesis of prexasertib involves several chemical reactions. The reaction was optimized using batch experiments, and assay yields of 90% were typical when a slight excess of 9 was employed in the presence of NEM at temperatures of 70° to 100°C for 1 to 3 hours .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib is 182.2HCl and its molecular weight is 438.31 .Scientific Research Applications
Pediatric Cancer Treatment : Prexasertib exhibits significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer, including sarcomas and neuroblastoma. It's effective in overcoming resistance or preventing acquired resistance to treatment in models of neuroblastoma, osteosarcoma, Ewing sarcoma, and alveolar rhabdomyosarcoma (Lowery et al., 2018).
Phase 1 Study in Pediatric Patients : A Phase 1 trial evaluated the safety and pharmacokinetics of prexasertib in pediatric patients with recurrent or refractory solid and central nervous system (CNS) tumors, providing insights into its tolerability and potential therapeutic window (Cash et al., 2021).
Squamous Cell Carcinoma : Prexasertib was evaluated in patients with advanced squamous cell carcinoma (SCC), showing an acceptable safety profile and single-agent activity. This study confirmed the recommended phase II dose for further investigation (Hong et al., 2018).
Japanese Patients with Advanced Solid Tumors : A study focused on evaluating prexasertib's tolerability in Japanese patients with advanced solid tumors, demonstrating its consistency with the known safety profile and confirming its tolerability in this demographic (Iwasa et al., 2018).
CNS Penetration in Medulloblastoma : Research has demonstrated that prexasertib can penetrate the central nervous system and exhibit pharmacodynamic effects in a mouse model of Group 3 medulloblastoma, supporting its further development for treating pediatric medulloblastoma (Campagne et al., 2020).
Desmoplastic Small Round Cell Tumor and Rhabdomyosarcoma : A phase I/II trial of prexasertib in combination with irinotecan showed promise for treating relapsed/refractory desmoplastic small round cell tumor and rhabdomyosarcoma, with manageable side effects and encouraging response rates (Slotkin et al., 2022).
Enhancing Therapeutic Effect in HNSCC Cells : Research indicates that prexasertib, when co-treated with gemcitabine, enhances the therapeutic effect in head and neck squamous cell carcinoma (HNSCC) cells less sensitive to Chk1 inhibition single-agent therapy (Gadhikar & Myers, 2018).
properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGPNHGTYJDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031326 | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib | |
CAS RN |
1234015-52-1 | |
Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prexasertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prexasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prexasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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